(4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic acid
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Overview
Description
(4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a hexahydropyrimidine ring, a carboxylic acid group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the hexahydropyrimidine ring, followed by the introduction of the thioxo group and the carboxylic acid group through subsequent reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
(4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an enzyme inhibitor or a precursor to bioactive compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic acid include:
Menisdaurigenin: A compound with a similar hexahydropyrimidine ring structure.
Squalestatin tetraketide: A compound with a similar thioxo group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4S,6R)-6-methyl-2-sulfanylidene-1,3-diazinane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-3-2-4(5(9)10)8-6(11)7-3/h3-4H,2H2,1H3,(H,9,10)(H2,7,8,11)/t3-,4+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRRQALGTLXDHL-DMTCNVIQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(=S)N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](NC(=S)N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364139 |
Source
|
Record name | (4S,6R)-6-Methyl-2-sulfanylidenehexahydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155782-52-8 |
Source
|
Record name | (4S,6R)-6-Methyl-2-sulfanylidenehexahydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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